4-Tert-butylphenylmagnesium bromide

Catalog No.
S3330917
CAS No.
63488-10-8
M.F
C10H13BrMg
M. Wt
237.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylphenylmagnesium bromide

CAS Number

63488-10-8

Product Name

4-Tert-butylphenylmagnesium bromide

IUPAC Name

magnesium;tert-butylbenzene;bromide

Molecular Formula

C10H13BrMg

Molecular Weight

237.42 g/mol

InChI

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JFWSITPEDQPZNZ-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]
  • Origin: TB-Grignard is not naturally occurring. It is synthesized from 4-tert-butylbromobenzene and magnesium metal in an appropriate solvent like diethyl ether or tetrahydrofuran [, ].
  • Significance: TB-Grignard is a valuable reagent due to the presence of the tert-butyl group (C(CH3)3) which provides steric hindrance. This steric bulk allows for selective reactions at specific sites on a molecule, making it a useful tool for organic chemists [].

Molecular Structure Analysis

  • TB-Grignard has the chemical formula (CH3)3CC6H4MgBr.
  • The key feature is the central carbon-magnesium bond (C-Mg), which is highly polar and reactive.
  • The tert-butyl group attached to the aromatic ring is bulky and influences the reactivity of the magnesium atom.
  • The presence of bromine (Br) balances the positive charge of the magnesium.

Chemical Reactions Analysis

  • Synthesis:

The most common method for synthesizing TB-Grignard involves reacting 4-tert-butylbromobenzene with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) under an inert atmosphere [, ].

(CH3)3C6H4Br + Mg  ->  (CH3)3CC6H4MgBr
  • Reactions with Carbonyl Compounds:

TB-Grignard reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This is its primary application in organic synthesis. The reaction proceeds through nucleophilic addition of the carbanion (carbon with a negative charge) on the magnesium to the carbonyl carbon.

For example, with formaldehyde (HCHO), the reaction yields a primary alcohol:

(CH3)3CC6H4MgBr + HCHO -> (CH3)3C6H4CH2OH + MgBrCl
  • Other Reactions:

TB-Grignard can also participate in various other reactions, including:

* **Hydrolysis:** Reacts with water to form the corresponding hydrocarbon and magnesium hydroxide.* **Carbon dioxide capture:** Reacts with CO2 to form carboxylic acids.

Physical And Chemical Properties Analysis

Due to its commercial availability as a solution in organic solvents, specific data on physical properties of TB-Grignard itself is limited.

  • Appearance: A colorless to light yellow solution [, ].
  • Solubility: Soluble in common ether solvents (THF, diethyl ether).
  • Stability: Highly reactive and air and moisture sensitive. Needs to be handled under inert atmosphere and anhydrous conditions [].

Mechanism of Action (Not Applicable)

TB-Grignard does not have a specific biological mechanism of action. It is a reagent used in organic synthesis, not a biological system.

  • Highly Flammable: The organic solvents used in TB-Grignard solutions (ether) are flammable.
  • Air and Moisture Sensitive: Reacts exothermically with air and moisture, releasing flammable hydrogen gas.
  • Strong Base: Reacts violently with water and acids, releasing flammable hydrogen gas.
  • Toxic: May cause skin irritation, eye damage, and respiratory problems upon exposure.

Grignard Reaction

The primary application of 4-TBPMgBr lies in the Grignard reaction, where it acts as a nucleophile that reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction plays a vital role in the synthesis of diverse organic molecules, including:

  • Alcohols: By reacting with aldehydes or ketones, 4-TBPMgBr can be used to synthesize primary, secondary, or tertiary alcohols depending on the starting carbonyl compound .
  • Alkenes: When 4-TBPMgBr reacts with certain unsaturated carbonyl compounds, alkenes can be formed through elimination reactions .
  • Carboxylic acids: The reaction of 4-TBPMgBr with carbon dioxide (CO2) can lead to the formation of carboxylic acids .

The bulky tert-butyl group in 4-TBPMgBr offers several advantages over other Grignard reagents:

  • Enhanced Steric Hindrance: The bulky group introduces steric hindrance, directing the nucleophilic attack towards the less hindered site on the carbonyl compound. This can lead to higher regioselectivity, meaning the reaction predominantly occurs at the desired location on the molecule .
  • Base Stability: The tert-butyl group also contributes to the base stability of the Grignard reagent, making it less susceptible to side reactions involving deprotonation of other functional groups present in the molecule .

These properties make 4-TBPMgBr a valuable reagent for the selective synthesis of complex organic molecules in various research fields, including:

  • Natural Product Synthesis: The controlled formation of carbon-carbon bonds facilitated by 4-TBPMgBr allows researchers to synthesize complex natural products with high fidelity .
  • Medicinal Chemistry: This reagent finds applications in the development of new drug candidates by enabling the construction of specific molecular structures crucial for biological activity .
  • Materials Science: 4-TBPMgBr can be employed in the synthesis of functional materials with tailored properties for applications in electronics, catalysis, and other areas .

Hydrogen Bond Acceptor Count

2

Exact Mass

236.00510 g/mol

Monoisotopic Mass

236.00510 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-19

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